molecular formula C26H25F2N3OS B12132316 3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B12132316
M. Wt: 465.6 g/mol
InChI Key: AZNRUMDKBVGSGB-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the substituents at specific positions. Common reagents and catalysts used in these reactions include hydrazines, aldehydes, and sulfur-containing compounds. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures and environmental considerations are also critical in the industrial production of such compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Triazoles are known for their ability to inhibit specific enzymes, and this compound may exhibit similar activities.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties can be leveraged to create innovative products.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-butylphenyl)-4H-1,2,4-triazole
  • 5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazole
  • 4-(4-methoxyphenyl)-4H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole stands out due to its unique combination of substituents The presence of tert-butyl, difluorobenzyl, and methoxyphenyl groups provides distinct chemical and biological properties

Properties

Molecular Formula

C26H25F2N3OS

Molecular Weight

465.6 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(2,6-difluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C26H25F2N3OS/c1-26(2,3)18-10-8-17(9-11-18)24-29-30-25(31(24)19-12-14-20(32-4)15-13-19)33-16-21-22(27)6-5-7-23(21)28/h5-15H,16H2,1-4H3

InChI Key

AZNRUMDKBVGSGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=C(C=CC=C4F)F

Origin of Product

United States

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